4-hydrazino-5-methyl-1H-pyridin-2-one
Overview
Description
4-Hydrazino-5-methyl-1H-pyridin-2-one is a heterocyclic organic compound with the molecular formula C6H8N4O It is a derivative of pyridinone, characterized by the presence of a hydrazino group at the fourth position and a methyl group at the fifth position of the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydrazino-5-methyl-1H-pyridin-2-one typically involves the reaction of 4-chloro-5-methyl-2-nitropyridine with hydrazine hydrate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazino group. The reaction is usually carried out in an ethanol solvent, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Formation of 4-oxo-5-methyl-1H-pyridin-2-one.
Reduction: Formation of 4-amino-5-methyl-1H-pyridin-2-one.
Substitution: Formation of 4-substituted-5-methyl-1H-pyridin-2-one derivatives.
Scientific Research Applications
4-Hydrazino-5-methyl-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-hydrazino-5-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound can also chelate metal ions, affecting metalloprotein functions and redox reactions.
Comparison with Similar Compounds
- 4-Amino-5-methyl-1H-pyridin-2-one
- 4-Hydroxy-5-methyl-1H-pyridin-2-one
- 4-Methyl-5-nitro-1H-pyridin-2-one
Comparison: 4-Hydrazino-5-methyl-1H-pyridin-2-one is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 4-amino-5-methyl-1H-pyridin-2-one lacks the hydrazino group, resulting in different reactivity and potential applications. Similarly, 4-hydroxy-5-methyl-1H-pyridin-2-one and 4-methyl-5-nitro-1H-pyridin-2-one have different functional groups, leading to variations in their chemical behavior and uses.
Properties
IUPAC Name |
4-hydrazinyl-5-methyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-8-6(10)2-5(4)9-7/h2-3H,7H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHJPQZQIVUQSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910083 | |
Record name | 4-Hydrazinyl-5-methylpyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106689-40-1 | |
Record name | 4-Hydrazinyl-5-methylpyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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